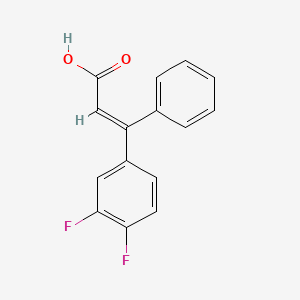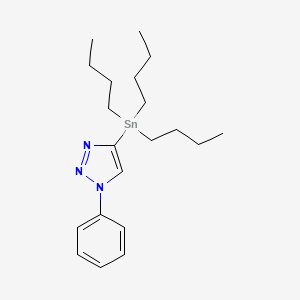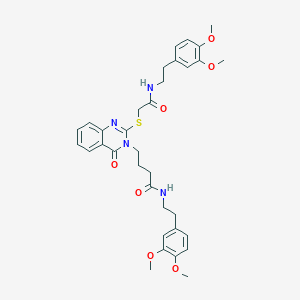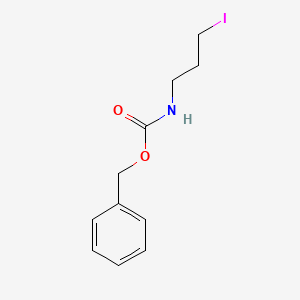![molecular formula C14H19NO4S B2744051 Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate CAS No. 484049-67-4](/img/structure/B2744051.png)
Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Benzylic C-H Activation
The compound Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate has been studied for its potential in catalytic asymmetric benzylic C-H activation. A study by Davies et al. (2002) showcased the tetrakis[N-[4-dodecylphenyl)sulfonyl]-(S)-prolinate]dirhodium-catalyzed decomposition of methyl aryldiazoacetates in the presence of substituted ethylbenzenes, leading to benzylic C-H activation through a rhodium-carbenoid-induced C-H insertion. This process is highly regioselective and enantioselective, demonstrating the utility of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate in synthetic organic chemistry (Davies, H., Jin, Q., Ren, P., & Kovalevsky, A., 2002).
Asymmetric Cyclopropanations
Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is also central to asymmetric cyclopropanation reactions. Research by Davies et al. (1996) on the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes highlighted a general method for synthesizing functionalized cyclopropanes. These reactions are highly diastereoselective and enantioselective, showcasing the compound's role in creating stereochemically complex structures with broad applications in drug synthesis and material science (Davies, H., Bruzinski, P. R., Lake, D. H., Kong, A. N., & Fall, M. J., 1996).
Photosensitized Reductions
Another interesting application of sulfone derivatives related to Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is in the realm of photosensitized reactions. Wang et al. (1999) demonstrated the photosensitized reductions of sulfonium salts leading to the efficient production of sulfides. This research offers insights into the photophysical properties of sulfone compounds and their potential utility in photochemical synthesis and material science (Wang, X., Saeva, F., & Kampmeier, J., 1999).
Biochemical Applications
Moreover, the biochemical applications of sulfone derivatives, akin to Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate, extend into the development of mechanism-based enzyme inhibitors. Kudryavtsev et al. (2009) explored cis-5-Phenyl prolinates as a scaffold for synthesizing inhibitors targeting the Staphylococcus aureus sortase SrtA isoform. Such compounds show promise as antibacterial and antivirulence agents, underscoring the biomedical importance of sulfone-based molecules (Kudryavtsev, K., Bentley, M., & McCafferty, D., 2009).
Sulfone-Based Electrolytes
Finally, sulfone-based electrolytes for high-voltage lithium-ion batteries represent another pivotal application. Abouimrane et al. (2009) investigated sulfone-based electrolytes for their compatibility with high-voltage electrodes, demonstrating improved performance and stability. This highlights the relevance of sulfone derivatives in advancing energy storage technologies (Abouimrane, A., Belharouak, I., & Amine, K., 2009).
Propiedades
IUPAC Name |
methyl 1-(4-ethylphenyl)sulfonylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-11-6-8-12(9-7-11)20(17,18)15-10-4-5-13(15)14(16)19-2/h6-9,13H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLULSFNTBUSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(5-Chloro-2-methoxyphenyl)-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2743973.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide](/img/structure/B2743975.png)
![Sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide](/img/structure/B2743979.png)


![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2743982.png)
![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)
![2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2743988.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2743990.png)